

In-depth Technical Guide to Reactive Yellow 3 (C.I. 13245)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also identified by the Colour Index number C.I. 13245, is a monochlorotriazine reactive azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular weight and formula in both its commercially available disodium salt form and its acid form. Detailed information on its synthesis, applications in textile dyeing and affinity chromatography, and a representative biodegradation pathway are presented. Experimental protocols for its use and analysis are also included to support researchers in their practical applications.

Chemical and Physical Properties

Reactive Yellow 3 is a water-soluble anionic dye, a characteristic conferred by the presence of sulfonic acid groups. This solubility is essential for its application in aqueous dyeing processes. The dye is typically available as a disodium salt to enhance its solubility in water.

Table 1: Molecular and Chemical Properties of Reactive Yellow 3



Property	Value	Reference(s)
C.I. Name	Reactive Yellow 3	[1]
C.I. Number	13245	[1]
CAS Number	6539-67-9	[1]
Chemical Class	Single Azo	[1]
Molecular Formula (Disodium Salt)	C21H15ClN8Na2O7S2	[1]
Molecular Weight (Disodium Salt)	636.96 g/mol	[1]
Molecular Formula (Acid Form)	C21H17CIN8O7S2	[2]
Molecular Weight (Acid Form)	592.99 g/mol	[2]
Appearance	Deep yellow powder	[1]
Solubility in Water	15 g/L (at 50 °C)	[1]

Table 2: Fastness Properties of Reactive Yellow 3 on

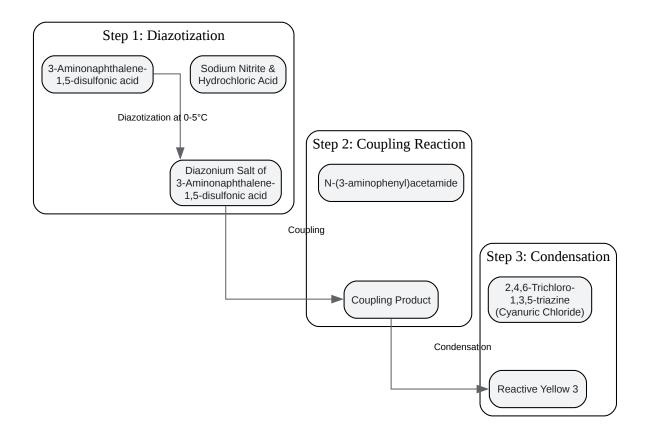
Cotton

Fastness Property	Rating (ISO Standards)	Reference(s)
Light Fastness	6-7	[1]
Oxygen Bleaching	4-5	[1]
Perspiration	4-5	[1]
Soaping	4-5	[1]

Synthesis Workflow

The synthesis of **Reactive Yellow 3** is a multi-step process that involves diazotization, coupling, and condensation reactions. The general workflow is outlined below.





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Caption: Synthesis workflow of Reactive Yellow 3.

Experimental Protocols Textile Dyeing of Cotton (Exhaust Method)

This protocol describes a general procedure for dyeing cotton fabric with **Reactive Yellow 3**.

- Preparation of the Dyebath:
 - Prepare a dyebath with a liquor-to-goods ratio of 20:1.
 - Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.



 Dissolve the required amount of Reactive Yellow 3 (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dyebath.

Dyeing Process:

- Introduce the wetted-out cotton fabric into the dyebath at room temperature (approximately 25-30°C).
- Add an electrolyte, such as Glauber's salt (anhydrous sodium sulfate), in portions over 15 20 minutes to aid dye exhaustion. The amount will vary depending on the depth of shade.
- Run the fabric for 30 minutes to ensure even dye uptake.
- Raise the temperature to 60°C.
- Add an alkali, such as sodium carbonate (soda ash), to the dyebath to fix the dye to the fiber. The amount will depend on the specific dyeing conditions.
- Continue dyeing for 60-90 minutes at 60°C.

Aftertreatment:

- Drain the dyebath.
- Rinse the fabric thoroughly with cold water.
- Neutralize the fabric with a dilute solution of acetic acid.
- Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to remove any unfixed dye.
- Rinse with hot and then cold water.
- Dry the fabric.

Affinity Chromatography for Protein Purification

Reactive Yellow 3 can be immobilized on a solid support, such as agarose beads, and used as a ligand for affinity chromatography to purify proteins that have a binding site for this dye.



• Column Preparation:

Equilibrate the Reactive Yellow 3-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5). The optimal buffer composition will depend on the target protein.

Sample Application:

- Prepare the protein extract in the binding buffer.
- Clarify the extract by centrifugation or filtration to remove any particulate matter.
- Load the clarified extract onto the equilibrated column at a flow rate that allows for efficient binding of the target protein.

Washing:

 Wash the column with several column volumes of the binding buffer to remove any unbound proteins. The washing can be monitored by measuring the absorbance of the eluate at 280 nm until it returns to baseline.

Elution:

- Elute the bound protein from the column. Elution can be achieved by:
 - Changing the pH of the buffer.
 - Increasing the ionic strength of the buffer (e.g., by adding NaCl).
 - Using a competitive ligand in the elution buffer.
- Collect the fractions and assay for the presence of the target protein.

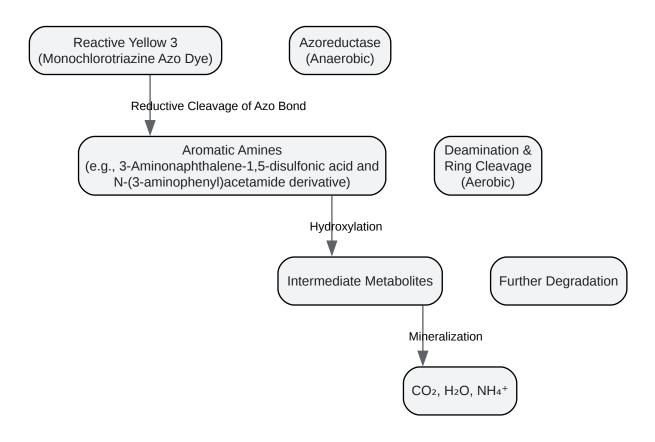
· Regeneration:

 Regenerate the column by washing with high and low pH buffers, followed by reequilibration with the binding buffer for future use.

Biodegradation Pathway



The biodegradation of azo dyes like **Reactive Yellow 3** is a critical area of research for environmental remediation. The process typically begins with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These amines are then further degraded, often through aerobic pathways. Below is a representative pathway for the degradation of a monochlorotriazine azo dye.



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Caption: Representative biodegradation pathway of a monochlorotriazine azo dye.

Conclusion

Reactive Yellow 3 is a significant dye in the textile industry with niche applications in biochemical research. A thorough understanding of its chemical properties, synthesis, and behavior in biological and environmental systems is crucial for its effective and safe use. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound. Further research into detailed degradation pathways and the development of more sustainable dyeing methodologies will continue to be important areas of investigation.



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